molecular formula C19H22O6 B5779655 methyl [7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate

methyl [7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate

Cat. No. B5779655
M. Wt: 346.4 g/mol
InChI Key: AOBBQNFQVXYECH-UHFFFAOYSA-N
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Description

Methyl [7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of Methyl [7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate involves its ability to interact with ROS and modulate their levels in cells. This compound has also been shown to inhibit the activity of certain enzymes involved in the progression of cancer and Alzheimer's disease.
Biochemical and Physiological Effects:
Methyl [7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate has been shown to have several biochemical and physiological effects, including the ability to induce apoptosis (cell death) in cancer cells and reduce oxidative stress in cells. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl [7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate in lab experiments is its high sensitivity and selectivity for detecting ROS in live cells. However, one limitation is its potential toxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving Methyl [7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate. One direction is to investigate its potential as a therapeutic agent for treating diseases such as cancer and Alzheimer's disease. Another direction is to explore its use as a fluorescent probe for detecting ROS in live cells. Additionally, further research is needed to better understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

Methyl [7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate can be synthesized through a multi-step process involving the reaction of several chemical compounds. The synthesis method involves the reaction of 7-hydroxy-4-methylcoumarin with 3,3-dimethyl-2-oxobutyryl chloride in the presence of triethylamine. The resulting compound is then reacted with acetic anhydride in the presence of pyridine to yield Methyl [7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate.

Scientific Research Applications

Methyl [7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate has been used in various scientific research applications, including as a fluorescent probe for detecting reactive oxygen species (ROS) in live cells. This compound has also shown potential as a therapeutic agent for treating diseases such as cancer and Alzheimer's disease.

properties

IUPAC Name

methyl 2-[7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxochromen-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O6/c1-11-13-7-6-12(24-10-16(20)19(2,3)4)8-15(13)25-18(22)14(11)9-17(21)23-5/h6-8H,9-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBBQNFQVXYECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C(C)(C)C)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl [7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate

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